molecular formula C23H30N4O5S B14980048 Ethyl 4-{[2-methyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)phenyl]sulfonyl}piperazine-1-carboxylate

Ethyl 4-{[2-methyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)phenyl]sulfonyl}piperazine-1-carboxylate

Cat. No.: B14980048
M. Wt: 474.6 g/mol
InChI Key: HMZUJNFSIXFANS-UHFFFAOYSA-N
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Description

Ethyl 4-{[2-methyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)phenyl]sulfonyl}piperazine-1-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperazine ring, a sulfonyl group, and a phthalazinone moiety, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include phenylhydrazine hydrochloride, methanesulfonic acid, and various organic solvents .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[2-methyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)phenyl]sulfonyl}piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 4-{[2-methyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)phenyl]sulfonyl}piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-{[2-methyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)phenyl]sulfonyl}piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives and sulfonyl-containing molecules. Examples include:

  • Piperazine-1-carboxylate derivatives
  • Sulfonyl-substituted phenyl compounds

Uniqueness

Ethyl 4-{[2-methyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)phenyl]sulfonyl}piperazine-1-carboxylate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C23H30N4O5S

Molecular Weight

474.6 g/mol

IUPAC Name

ethyl 4-[2-methyl-5-(3-methyl-4-oxo-5,6,7,8-tetrahydrophthalazin-1-yl)phenyl]sulfonylpiperazine-1-carboxylate

InChI

InChI=1S/C23H30N4O5S/c1-4-32-23(29)26-11-13-27(14-12-26)33(30,31)20-15-17(10-9-16(20)2)21-18-7-5-6-8-19(18)22(28)25(3)24-21/h9-10,15H,4-8,11-14H2,1-3H3

InChI Key

HMZUJNFSIXFANS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C3=NN(C(=O)C4=C3CCCC4)C)C

Origin of Product

United States

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